molecular formula C27H22N2O2 B5055013 4,5-bis(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-imidazole

4,5-bis(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-imidazole

Cat. No.: B5055013
M. Wt: 406.5 g/mol
InChI Key: VDZXBXWYBHZWMQ-UHFFFAOYSA-N
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Description

4,5-bis(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a diketone with an amine in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly affect the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine: Potential medicinal applications could include its use as a drug candidate or a pharmacophore in the design of new therapeutic agents.

Industry: In industrial applications, the compound might be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-imidazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

  • 4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole
  • 4,5-bis(4-methoxyphenyl)-2-(2-thienyl)-1H-imidazole
  • 4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazole

Comparison: Compared to these similar compounds, 4,5-bis(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-imidazole may exhibit unique properties due to the presence of the naphthyl group

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-naphthalen-1-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c1-30-21-14-10-19(11-15-21)25-26(20-12-16-22(31-2)17-13-20)29-27(28-25)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZXBXWYBHZWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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